N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine
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Overview
Description
N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of a furan ring attached to an ethyl chain, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino groups in the ethane-1,2-diamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the furan ring .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The furan ring and ethane-1,2-diamine moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)ethanone: Similar in structure but lacks the ethane-1,2-diamine moiety.
N,N-diethyl-1-furan-2-yl-ethane-1,2-diamine: Contains additional ethyl groups on the nitrogen atoms.
2-amino-1-(furan-2-yl)ethyl]dimethylamine: Similar structure with dimethyl groups on the nitrogen atoms[][5].
Uniqueness
N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is unique due to its combination of a furan ring and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes[5][5].
Biological Activity
N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring attached to an ethylene diamine backbone. Its structure can be represented as follows:
This compound's unique structure allows it to participate in various biological interactions, notably as a ligand in coordination chemistry.
Synthesis Methods
The synthesis of this compound typically involves the reaction of furan derivatives with ethylene diamine under controlled conditions. Common methods include:
- Nucleophilic Substitution : The furan derivative acts as an electrophile, allowing for the substitution of hydrogen atoms by amine groups.
- Catalytic Methods : Utilizing catalysts to enhance reaction efficiency and yield.
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits significant antimicrobial and anticancer activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. For example, IC50 values in specific cancer cell lines have been reported below 10 µM, indicating potent activity .
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. This property allows it to:
- Chelate Metal Ions : The nitrogen atoms in the amine groups can coordinate with metal ions, influencing various biochemical pathways.
- Modulate Enzyme Activity : By binding to metal cofactors in enzymes, the compound may alter enzyme kinetics and metabolic pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
These findings suggest that the compound has potential as a therapeutic agent against bacterial infections.
Study 2: Anticancer Activity
In another investigation, the compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:
Cell Line | IC50 (µM) |
---|---|
HeLa | 8 |
MCF-7 | 5 |
A549 | 12 |
This data highlights its potential utility in cancer therapy .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N'-[1-(furan-2-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H14N2O/c1-7(10-5-4-9)8-3-2-6-11-8/h2-3,6-7,10H,4-5,9H2,1H3 |
InChI Key |
TWZNTMNSIZCMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NCCN |
Origin of Product |
United States |
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